Synaptamide Synaptamide N-(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoylethanolamine is an N-acylethanolamine 22:6 that is the ethanolamide of (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid. It is an endocannabinoid and a N-acylethanolamine 22:6. It is functionally related to an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
Brand Name: Vulcanchem
CAS No.: 162758-94-3
VCID: VC0003352
InChI: InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
SMILES: CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Molecular Formula: C24H37NO2
Molecular Weight: 371.6 g/mol

Synaptamide

CAS No.: 162758-94-3

Cat. No.: VC0003352

Molecular Formula: C24H37NO2

Molecular Weight: 371.6 g/mol

* For research use only. Not for human or veterinary use.

Synaptamide - 162758-94-3

CAS No. 162758-94-3
Molecular Formula C24H37NO2
Molecular Weight 371.6 g/mol
IUPAC Name (4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide
Standard InChI InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Standard InChI Key GEEHOLRSGZPBSM-KUBAVDMBSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO
SMILES CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Canonical SMILES CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Appearance Assay:≥98%A solution in ethanol

Chemical Identity and Biosynthesis of Synaptamide

Synaptamide is structurally characterized as an ethanolamine derivative of DHA, distinguished by its N-acyl linkage. Unlike endocannabinoids such as anandamide, synaptamide exhibits minimal affinity for cannabinoid receptors (CB1/CB2), instead relying on GPR110 for signal transduction . Its biosynthesis occurs via the N-acylation phosphodiesterase pathway, predominantly in neural tissues such as the brain and retina. Enzymatic conversion of DHA to synaptamide involves phospholipase D-mediated cleavage of N-acyl phosphatidylethanolamines, a process regulated by calcium-dependent mechanisms .

Pharmacological Mechanisms of Action

GPR110/cAMP Signaling Pathway

Synaptamide’s primary mechanism involves binding to the N-terminal GAIN/GPS motif of GPR110, a receptor highly expressed in microglia and peripheral immune cells. This interaction elevates intracellular cAMP levels, activating protein kinase A (PKA) and downstream CREB phosphorylation . In microglial cultures, cAMP/PKA signaling suppresses nuclear translocation of NF-κB p65, reducing the synthesis of interleukin-1β (IL-1β) and interleukin-6 (IL-6) .

Cytokine Modulation

In sciatic nerve injury models, synaptamide administration decreases IL-6 concentrations by 30% in the distal nerve segment 35 days post-injury, compared to vehicle-treated controls . This effect correlates with enhanced remyelination, as evidenced by a 17% increase in myelin basic protein (MBP) immunoreactivity . Conversely, IL-1β levels remain unaffected, likely due to its transient role in early-stage Schwann cell activation .

Antioxidant Activity

Synaptamide upregulates superoxide dismutase (SOD) activity by 35% in astrocyte cultures, mitigating oxidative stress in neuroinflammatory conditions . This antioxidant effect is critical in preventing peroxidative damage to neuronal membranes during nerve regeneration .

Therapeutic Applications in Neurological Disorders

Neuropathic Pain Attenuation

Chronic constriction injury (CCI) of the sciatic nerve in rats induces mechanical hyperalgesia and cold allodynia, which are attenuated by synaptamide treatment (4 mg/kg/day). Key findings include:

ParameterVehicle (CCI)Synaptamide (CCI + Syn)p-value
Weight-bearing deficit (%)42.3 ± 3.128.7 ± 2.5<0.01
IL-6 concentration (%)168 ± 15.3117.8 ± 5<0.01
MBP immunoreactivity (%)28.4 ± 0.933.5 ± 1.1<0.01

Synaptamide reduces substance P (SP) immunoreactivity in DRG neurons by 27% and suppresses neuronal nitric oxide synthase (nNOS) activity by 35%, directly correlating with diminished pain signaling .

Peripheral Nerve Regeneration

Remyelination assays reveal that synaptamide accelerates recovery of myelin sheaths post-CCI. At day 35, MBP-positive structures occupy 33.5% of the nerve cross-sectional area in treated rats versus 28.4% in controls . Histological analyses demonstrate a 40% reduction in iba-1-positive macrophages at the injury site, indicating resolved inflammation .

Central Nervous System Effects

In the hippocampus, synaptamide restores neurogenesis by upregulating nerve growth factor (NGF) expression by 22% and NMDA receptor subunits by 18%, counteracting cognitive deficits induced by neuropathic pain .

Anti-Inflammatory Effects Beyond the Nervous System

Renal Ischemia-Reperfusion Injury

In murine models of ischemic acute kidney injury, synaptamide reduces CD86+ proinflammatory macrophages by 50% while increasing CD163+ reparative macrophages by 30% . Flow cytometry data show a 25% decrease in CD11b/c+ leukocyte infiltration, underscoring its systemic anti-inflammatory efficacy .

Cytokine Profiling in Peripheral Tissues

TissueCytokineVehicle (I/R)Synaptamide (I/R + Syn)p-value
KidneyCXCL14.2 ± 0.33.1 ± 0.2<0.05
Sciatic NerveIL-6168 ± 15.3117.8 ± 5<0.01

Limitations and Future Directions

While synaptamide’s preclinical data are promising, its low oral bioavailability (12%) necessitates formulation optimization for clinical translation . Future studies should explore nanoparticle-based delivery systems and combination therapies with NSAIDs. Additionally, the role of GPR110 polymorphisms in synaptamide responsiveness remains uncharacterized.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator